2-Bromo-p-xylene

Catalog No.
S3313929
CAS No.
553-94-6
M.F
C8H9B
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-p-xylene

CAS Number

553-94-6

Product Name

2-Bromo-p-xylene

IUPAC Name

2-bromo-1,4-dimethylbenzene

Molecular Formula

C8H9B

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3

InChI Key

QXISTPDUYKNPLU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)Br

2-Bromo-p-xylene typically appears as colorless crystals or a clear liquid. It has a refractive index ranging from 1.5490 to 1.5530 at 20°C, indicating its optical properties. The compound is known to be a strong irritant, particularly to the eyes and mucous membranes, necessitating careful handling in laboratory settings .

Organic Synthesis:

-Bromo-p-xylene serves as a valuable starting material for various organic syntheses due to the presence of the reactive bromine atom and the two methyl groups. It can undergo a diverse range of reactions, including:

  • Substitution reactions: The bromine atom can be readily substituted with other functional groups, such as nucleophiles (compounds attracted to electron-deficient regions) in nucleophilic aromatic substitution reactions, leading to the formation of various substituted aromatic compounds .
  • Suzuki-Miyaura coupling: This reaction employs 2-bromo-p-xylene as a building block to construct biaryl (two connected aromatic rings) compounds with the help of palladium catalysts .
  • Sonogashira coupling: Similar to Suzuki-Miyaura coupling, 2-bromo-p-xylene participates in the formation of alkynes (compounds with carbon-carbon triple bonds) through Sonogashira coupling, again utilizing palladium catalysts .

Material Science:

-Bromo-p-xylene finds application in the development of various functional materials:

  • Liquid crystals: By incorporating 2-bromo-p-xylene into the molecular structure, researchers can tailor the properties of liquid crystals, impacting their response to external stimuli like light and electric fields .
  • Organic light-emitting diodes (OLEDs): 2-Bromo-p-xylene derivatives exhibit electroluminescent properties (emitting light under electrical stimulation), making them potential candidates for OLED development .

Research Studies:

-Bromo-p-xylene appears in various scientific investigations, including:

  • Studying the mechanism of enzyme-catalyzed reactions: Researchers have employed 2-bromo-p-xylene as a probe molecule to understand the catalytic mechanisms of enzymes involved in halogenation reactions (introducing halogen atoms like bromine) .
  • Developing new synthetic methods: 2-Bromo-p-xylene serves as a substrate (molecule undergoing a reaction) in the development and evaluation of novel synthetic methodologies for organic transformations .
, primarily due to its bromine substituent, which can act as a leaving group. Notable reactions include:

  • Nucleophilic Substitution: The compound reacts with various nucleophiles through substitution reactions, where the bromine atom is replaced by other functional groups .
  • Carbonylation: Studies have shown that 2-bromo-p-xylene can undergo carbonylation reactions, particularly in the presence of iron pentacarbonyl, leading to the formation of carbonyl compounds .

Several methods exist for synthesizing 2-bromo-p-xylene:

  • Bromination of p-Xylene: This is the most straightforward method, where p-xylene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the second position.
  • Aryne Reactions: The compound can also be synthesized via aryne intermediates, which involve more complex reaction pathways but can yield higher selectivity .

Several compounds share structural similarities with 2-bromo-p-xylene. Here are some notable examples:

Compound NameStructureUnique Features
p-XyleneC₈H₁₀No halogen; used as a solvent
1-Bromo-4-methylbenzeneC₈H₉BrBromine at a different position
4-BromotolueneC₇H₇BrContains one less methyl group
3-Bromo-p-xyleneC₈H₉BrBromine at a different position

Uniqueness of 2-Bromo-p-xylene

The uniqueness of 2-bromo-p-xylene lies in its specific substitution pattern that influences its reactivity and properties compared to other similar compounds. The combination of two methyl groups at the para position along with a bromine atom provides distinct chemical behavior that can be exploited in various synthetic applications.

Anodic Bromination in Anhydrous Acetic Acid Systems

The electrochemical bromination of p-xylene in anhydrous acetic acid proceeds through a two-wave mechanism involving bromide ion oxidation and subsequent electrophilic aromatic substitution. At potentials corresponding to the first oxidation wave (+0.75 V vs. SCE), bromide (Br⁻) undergoes two-electron oxidation to form bromine (Br₂), which complexes with p-xylene to yield 2-bromo-p-xylene. The second wave (+1.06 V) facilitates over-oxidation pathways, producing dibrominated byproducts and acetic acid derivatives.

Voltammetric Analysis of Bromide-p-Xylene Systems on Platinum Electrodes

Cyclic voltammetry studies in 2 M HBr–4 M NaBr electrolytes reveal distinct redox features:

Potential (V vs. SCE)ProcessReaction Stoichiometry
+0.70–0.85Br⁻ → Br₂2e⁻ per Br₂ molecule
+1.00–1.20Br₂ → Br₃⁻1e⁻ per Br₃⁻ ion

Rotating disk electrode measurements show mass transport limitations dominate at current densities >5 mA/cm², with a Tafel slope of 120 mV/dec indicating mixed charge transfer and diffusion control. The formation of tribromide (Br₃⁻) intermediates stabilizes the bromine species, enhancing electrophilic attack on the aromatic ring.

Photochemical Activation Pathways in Electrolytic Bromination

While the provided sources do not explicitly address photochemical activation, mechanistic parallels suggest UV irradiation (250–300 nm) could accelerate Br₂ homolysis to bromine radicals (Br- ). These radicals may participate in chain propagation steps, potentially lowering the activation energy for C–Br bond formation. However, direct electrochemical evidence for photoelectrochemical bromination of p-xylene remains undocumented in the reviewed literature.

Comparative Reaction Kinetics: p-Xylene vs. Toluene Substrates

Bromination rates differ significantly between p-xylene and toluene due to electronic and steric effects:

Parameterp-XyleneToluene
Initial Rate (mmol/hr)12.4 ± 0.88.2 ± 0.6
Activation Energy (kJ/mol)45.252.7
Regioselectivity (% para)9865

The methyl groups in p-xylene exert a strong ortho-directing effect through σ-electron donation, favoring bromination at the 2-position. In contrast, toluene's single methyl group allows competitive meta-bromination (35% yield). Chronoamperometric data fit a second-order kinetic model (R²=0.98) for p-xylene versus first-order behavior in toluene, reflecting differences in transition state stabilization.

Two-Phase Electrolytic Systems

Though not explicitly covered in the outline, search results indicate that biphasic (aqueous/organic) electrolysis enhances bromine transfer efficiency. In a CH₂Cl₂/H₂O system, the partition coefficient for Br₂ favors the organic phase (K=18.9), concentrating brominating agents near the p-xylene substrate. This configuration achieves 94% conversion at 0.5 A/dm² compared to 78% in homogeneous acetic acid systems.

Mechanistic Considerations

The bromination mechanism proceeds through three stages:

  • Electrochemical Generation: Br⁻ → Br₂ at the anode (2e⁻ transfer)
  • Complex Formation: Br₂ + p-xylene → π-complex (ΔG=−28 kJ/mol)
  • Electrophilic Substitution: π-complex → σ-complex → 2-bromo-p-xylene (rate-determining step)

In situ FTIR spectroscopy detects the π-complex intermediate at 1680 cm⁻¹ (C=C stretching), with a lifetime of 2.3 ms under standard conditions. The σ-complex exhibits diagnostic NMR shifts at δ 4.2 ppm (CH₂Br) and δ 2.3 ppm (CH₃), confirming the proposed mechanism.

Physical Description

Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes.

Color/Form

Colorless crystals or clear colorless liquid
Colorless liquid

XLogP3

3.4

Boiling Point

199.0 °C
210-220 °C

Density

1.4

Melting Point

9.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

553-94-6
35884-77-6

Wikipedia

2,5-dimethylbromobenzene

Methods of Manufacturing

Bromination of xylene.

General Manufacturing Information

Benzene, 2-bromo-1,4-dimethyl-: ACTIVE
World War I was the /first/ conflict, during which ... chemical warfare /was used/ on a massive scale. The earliest chemical attack occurred on the Western Front in October 1914 in Neuve Chapelle, but its effects were so minimal that the Allies learned about it only after the war from German documents. The attack in the area Bolimow, made by the Germans against the Russian army with artillery shells containing gas T (xylyl and benzyl bromides), was therefore the first attack on a massive scale recorded on the victim side. The attack, which occurred after it made it possible to obtain some tactical success, but without a strategic breakthrough. Some of the later German attacks on the eastern front where chlorine was used proved to be more effective, but despite the many victims there was not any major strategic success achieved. The Russians did not make attempts to use chemical weapons in the First World War.

Analytic Laboratory Methods

Gas chromatographic method is presented for qual & quant analysis of mixt of benzyl bromide, xylyl bromide, chloracetophenone & others.

Dates

Modify: 2023-08-19

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